N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
- Its chemical structure consists of a central acetamide group linked to a thio-pyrimidine ring and various substituents.
- The compound’s molecular formula is C20H19ClN4O5S.
- It exhibits interesting pharmacological properties, making it relevant for scientific research.
N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic studies.
Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.
Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
Targets: Compound X likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism, but it could affect cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X’s sulfonyl-thioacetamide combination distinguishes it from related compounds.
Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases
Properties
Molecular Formula |
C21H20ClN3O6S2 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
CIPGIMNZMLPIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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